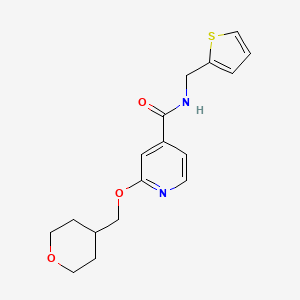
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as THP-TM and has been studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of THP-TM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, THP-TM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell signaling. Inhibition of HDACs has been shown to have anti-cancer effects and may play a role in the neuroprotective effects of THP-TM.
Biochemical and Physiological Effects
THP-TM has been shown to have various biochemical and physiological effects. In cancer research, THP-TM has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In Alzheimer's disease research, THP-TM has been shown to protect against neurotoxicity and reduce oxidative stress in animal models. In inflammation research, THP-TM has been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of THP-TM is its potential use in the treatment of various diseases. Its ability to inhibit cell proliferation, induce apoptosis, and reduce inflammation makes it a promising candidate for drug development. However, there are limitations to using THP-TM in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in animal models. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for THP-TM research. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the optimization of dosing and administration in animal models to improve efficacy and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of THP-TM and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of THP-TM involves the reaction of isonicotinoyl chloride with 2-(tetrahydro-2H-pyran-4-yl)methanol and thiophene-2-carboxaldehyde in the presence of a base. The resulting product is THP-TM, which can be purified through various methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
THP-TM has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, THP-TM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, THP-TM has been studied for its neuroprotective effects and potential use in preventing cognitive decline. In inflammation research, THP-TM has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(19-11-15-2-1-9-23-15)14-3-6-18-16(10-14)22-12-13-4-7-21-8-5-13/h1-3,6,9-10,13H,4-5,7-8,11-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDPKPAQVXMDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

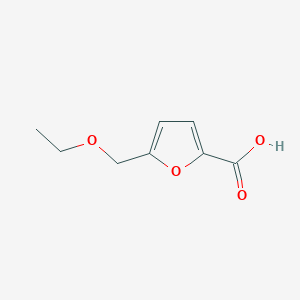
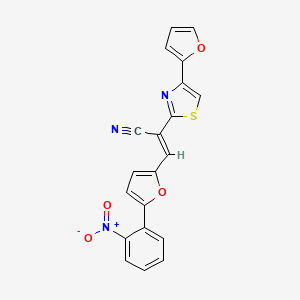
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
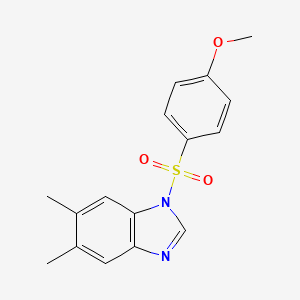
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)
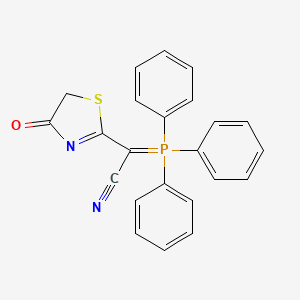
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)
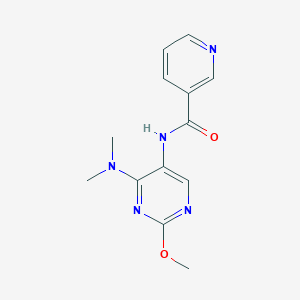

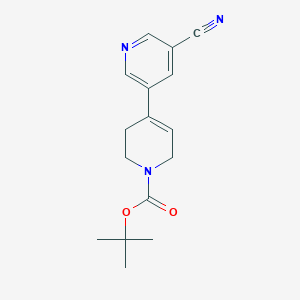
![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2414136.png)